![molecular formula C22H30N2 B14274319 N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline CAS No. 137758-91-9](/img/structure/B14274319.png)
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline is a complex organic compound that features a pyridine ring, an aniline group, and a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves a multi-step process. One common method includes the alkylation of N-methylaniline with octyl bromide, followed by a Heck reaction to introduce the pyridine-4-yl group. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- N-Ethyl-2-(pyridin-4-yl)ethanamine
Uniqueness
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This feature differentiates it from other similar compounds and can influence its solubility, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
137758-91-9 |
|---|---|
Molekularformel |
C22H30N2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
N-methyl-N-octyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C22H30N2/c1-3-4-5-6-7-8-19-24(2)22-13-11-20(12-14-22)9-10-21-15-17-23-18-16-21/h9-18H,3-8,19H2,1-2H3 |
InChI-Schlüssel |
MEGWWMRAIVDBFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


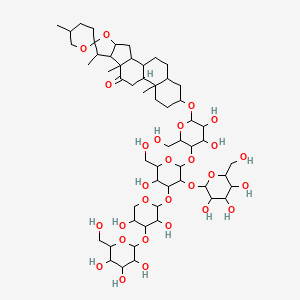
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
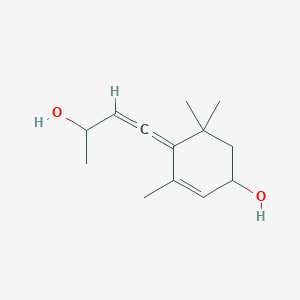
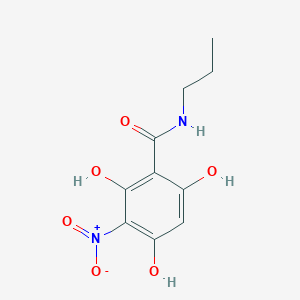

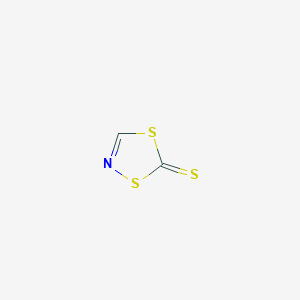
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
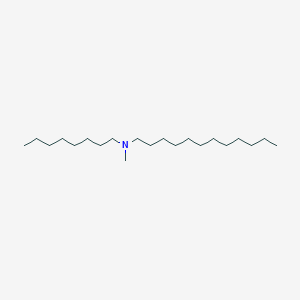

![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)

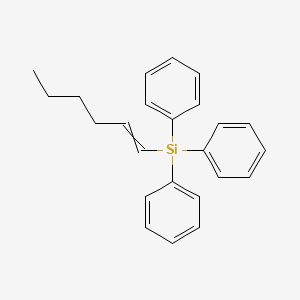
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
